エリスロマイシンエステル

概要

説明

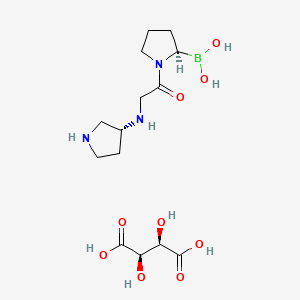

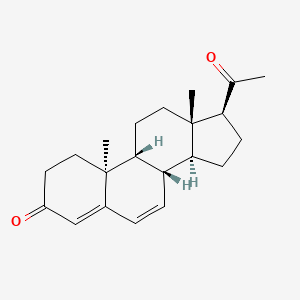

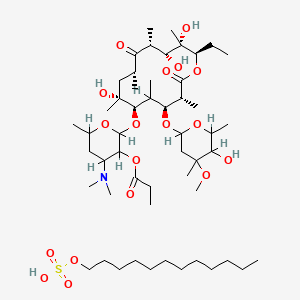

Erythromycin estolate is an aminoglycoside sulfate salt and an erythromycin derivative . It is the lauryl sulfate ester of propionyl erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity . It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, preventing bacterial protein synthesis .

Synthesis Analysis

Erythromycin is a therapeutical compound belonging to the class of macrolide antibiotics, originally discovered by McGuire et al. in 1952 . It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea, formerly classified as Streptomyces erythraeus .Molecular Structure Analysis

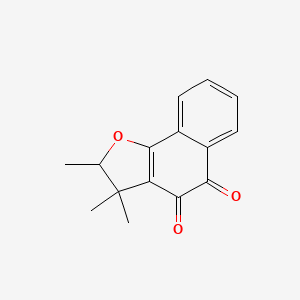

The molecular formula of Erythromycin estolate is C52H97NO18S . The molecular weight is 1056.39 . The percent composition is C 59.12%, H 9.26%, N 1.33%, O 27.26%, S 3.04% .Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . To overcome these disadvantages, a large variety of Erythromycin formulations, including nanoparticles, have emerged .Physical And Chemical Properties Analysis

Erythromycin estolate has a role as an enzyme inhibitor . It contains an erythromycin A 2’-propanoate . It is the lauryl sulfate ester of propionyl erythromycin .科学的研究の応用

製薬賦形剤との適合性研究

エリスロマイシンエステルの様々な製薬賦形剤との適合性は、安定かつ有効な薬剤製剤の開発にとって極めて重要です。熱分析と動的熱赤外分光法を用いた研究によると、エリスロマイシンエステルはステアリン酸マグネシウムとマンニトールと非互換性を示し、揮発性の熱分解生成物を生じる可能性があります。 逆に、ポビドンとカルボキシメチルスターチナトリウムとは互換性があり、これは製薬開発にとって重要な考慮事項です .

ナノ粒子ベースの薬物送達システム

エリスロマイシンを負荷したナノ液滴(Ery-NDs)の設計は、特にレンサ球菌属による慢性創傷の治療における標的薬物送達の大きな進歩を表しています。これらのナノ液滴は、抗菌効果の向上と副作用の軽減を実現します。 この研究では、Ery-NDsが球形、小さな平均直径、正のゼータ電位を持ち、薬物送達用途にとって好ましい特性であることを示しています .

口腔粘膜薬物送達

エリスロマイシンエステルは、口腔粘膜送達のための薬剤ボールに製剤化されており、迅速な薬物放出とより良いバイオアベイラビリティを目指しています。 このアプローチは、百日咳の治療に特に有効であり、懸濁液や錠剤などの従来の剤形よりも、肝臓での初回通過効果を回避し、迅速な作用を保証する利点を提供します .

抗ウイルス研究

最近の研究では、エリスロマイシンエステルがヒトコロナウイルスであるHCoV-OC43に対する強力な阻害剤として特定されています。これは、さまざまな細胞タイプで感染を効果的に阻害し、細胞毒性を引き起こすことなく、安全な濃度でウイルス力価を大幅に減少させます。 これは、特に感染初期段階における抗ウイルス剤としてのエリスロマイシンエステルの可能性を強調しています .

医薬品原薬(API)の固体状態特性評価

エリスロマイシンエステルの固体状態特性評価は、製剤化前の段階で、その化学構造、粒径、結晶化度、熱安定性に関する重要なデータを提供します。 このような特性評価は、安定性試験を実施し、APIの治療効果を確保するために不可欠です .

レンサ球菌性皮膚感染症の治療

ナノ液滴の形でエリスロマイシンエステルを局所的に適用してレンサ球菌性皮膚感染症を治療することは、有望なアプローチです。 これは、低酸素状態での創傷治癒を可能にし、レンサ球菌に対して長期的な抗菌効果を示し、その増殖を大幅に抑制します .

作用機序

Target of Action

Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .

Mode of Action

Erythromycin estolate acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

The inhibition of protein synthesis by erythromycin estolate affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by erythromycin estolate are complex and involve various steps of protein synthesis and bacterial replication .

Pharmacokinetics

Erythromycin estolate is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The result of erythromycin estolate’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Action Environment

The action, efficacy, and stability of erythromycin estolate can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as erythromycin estolate . Furthermore, the presence of other drugs can also affect the action of erythromycin estolate due to potential drug-drug interactions .

Safety and Hazards

将来の方向性

Erythromycin has traditionally been used for various respiratory infections, prophylaxis of neonatal conjunctivitis, and chlamydia . It is also FDA-approved for treating skin infections, intestinal amebiasis, rheumatic fever, prophylaxis, syphilis, and pelvic inflammatory disease (PID) . If mixed with tretinoin cream or benzoyl peroxide, it is effective for treating acne . During pregnancy, clinicians can use it to prevent Group B streptococcal infection in the newborn . Erythromycin is also used off-label for treating gastroparesis, also known as delayed gastric emptying .

生化学分析

Biochemical Properties

Erythromycin estolate plays a significant role in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Cellular Effects

Erythromycin estolate has various effects on different types of cells and cellular processes. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious . It can cause side effects such as nausea, vomiting, diarrhea, stomach cramps, loss of appetite, and bloating .

Molecular Mechanism

The mechanism of action of Erythromycin estolate involves its effects at the molecular level. It exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Erythromycin estolate change over time in laboratory settings. It is known for its variable bioavailability after oral administration and its susceptibility to be broken down under acidic conditions

Dosage Effects in Animal Models

The effects of Erythromycin estolate vary with different dosages in animal models. For example, in foals, the recommended dose is 20–25 mg/kg, administered orally every 6–8 hours . It should not be used in adult horses

Metabolic Pathways

Erythromycin estolate is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin estolate involves the esterification of Erythromycin A with methanesulfonic acid to form Erythromycin methanesulfonate. The methanesulfonate group is then replaced with an ethyl ester group using ethanol and sodium ethoxide to form Erythromycin ethylsuccinate. Finally, Erythromycin ethylsuccinate is treated with an excess of esterifying agent, such as succinic anhydride, to form Erythromycin estolate.", "Starting Materials": ["Erythromycin A", "Methanesulfonic acid", "Ethanol", "Sodium ethoxide", "Erythromycin ethylsuccinate", "Succinic anhydride"], "Reaction": ["1. Erythromycin A is dissolved in methylene chloride and reacted with methanesulfonic acid in the presence of a catalyst such as 4-dimethylaminopyridine to form Erythromycin methanesulfonate.", "2. Erythromycin methanesulfonate is dissolved in ethanol and reacted with sodium ethoxide to form Erythromycin ethylsuccinate.", "3. Erythromycin ethylsuccinate is dissolved in anhydrous benzene and reacted with an excess of succinic anhydride in the presence of a catalyst such as pyridine to form Erythromycin estolate."] } | |

CAS番号 |

3521-62-8 |

分子式 |

C52H97NO18S |

分子量 |

1056.4 g/mol |

IUPAC名 |

[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1 |

InChIキー |

AWMFUEJKWXESNL-GBQRSFEUSA-N |

異性体SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

外観 |

Solid powder |

その他のCAS番号 |

3521-62-8 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Eromycin Erythromycin Estolate Erythromycin Propionate Dodecyl Sulfate Erythromycin Propionate Lauryl Sulfate Erythromycin Propionate Monododecyl Sulfate Estolate, Erythromycin Ilosone Lauromicina |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of erythromycin estolate?

A1: Erythromycin estolate, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]

Q2: How does erythromycin estolate affect inflammation in asthma patients?

A2: Research suggests that low-dose erythromycin estolate can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]

Q3: What is the molecular formula and weight of erythromycin estolate?

A3: Erythromycin estolate, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]

Q4: Are there spectroscopic methods to characterize erythromycin estolate?

A4: Yes, several spectroscopic techniques can be used for characterization, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify erythromycin estolate and its metabolites in biological samples. [, , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]

- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]

Q5: Is erythromycin estolate compatible with other excipients in pharmaceutical formulations?

A5: Compatibility studies are crucial for developing stable formulations. Research indicates that erythromycin estolate is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []

Q6: How stable is erythromycin estolate under various storage conditions?

A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of erythromycin estolate, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []

Q7: How does the absorption of erythromycin estolate compare to other erythromycin formulations?

A7: Studies show that erythromycin estolate exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]

Q8: Does food intake affect the absorption of erythromycin estolate?

A8: Interestingly, food intake has been shown to enhance the absorption of erythromycin estolate, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []

Q9: How is erythromycin estolate metabolized and eliminated from the body?

A9: Erythromycin estolate is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]

Q10: Against which bacteria does erythromycin estolate show good activity?

A10: Erythromycin estolate demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]

Q11: Are there animal models used to study the efficacy of erythromycin estolate?

A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of erythromycin estolate compared to other antibiotics. [, ]

Q12: What are the common mechanisms of resistance to erythromycin estolate?

A12: Bacteria can develop resistance to erythromycin estolate through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]

Q13: Is there cross-resistance between erythromycin estolate and other macrolides?

A13: Yes, cross-resistance can occur between erythromycin estolate and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]

Q14: Are there any known toxicities associated with erythromycin estolate?

A14: While generally safe, erythromycin estolate has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]

Q15: Are there any specific populations where erythromycin estolate use is cautioned?

A15: Erythromycin estolate is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []

Q16: Are there alternative antibiotics for infections typically treated with erythromycin estolate?

A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]

Q17: What are the implications of erythromycin estolate use in terms of environmental impact?

A17: The widespread use of antibiotics, including erythromycin estolate, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)